Uracil, 3,5,6-trimethyl-

Thermal analysis Crystal engineering Hydrogen bonding

Researchers requiring a uracil scaffold with a single, unambiguous N1-H derivatization site often face complex regioisomeric mixtures when using doubly N-H-bearing analogs. 3,5,6-Trimethyluracil solves this by retaining a free N1-H while blocking N3, C5, and C6 positions. - Enables exclusive N1-directed alkylation, acylation, or glycosylation, eliminating competing N3 reactivity. - Serves as a cleaner C5-methylated model for oxidative damage studies, with minimized radical side pathways vs. thymine. - Provides a predictable 1D hydrogen-bond network for crystal engineering studies.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 31408-09-0
Cat. No. B14694760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 3,5,6-trimethyl-
CAS31408-09-0
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N(C1=O)C)C
InChIInChI=1S/C7H10N2O2/c1-4-5(2)8-7(11)9(3)6(4)10/h1-3H3,(H,8,11)
InChIKeyJXAVGTALFKNUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,6-Trimethyluracil: Unique Methylation Pattern


3,5,6‑Trimethyluracil (3,5,6‑TMU; IUPAC: 3,5,6‑trimethyl‑1H‑pyrimidine‑2,4‑dione) is a tri‑methylated uracil derivative bearing substituents at the N3, C5 and C6 positions. With a molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g·mol⁻¹, it is distinguishable from its regioisomer 1,3,6‑trimethyluracil by the presence of a free N1–H proton [REFS‑1]. This single hydrogen‑bond donor site, retained in an otherwise per‑methylated pyrimidinedione framework, confers hydrogen‑bonding capacity absent in fully N‑blocked analogs such as 1,3,6‑trimethyluracil and 1,3,5,6‑tetramethyluracil. The compound is primarily employed as a mechanistic probe in physico‑chemical studies of nucleobase reactivity and as a regiochemically defined synthetic intermediate for constructing N1‑substituted uracil libraries [REFS‑2].

3,5,6-Trimethyluracil: Why Isomer Substitution Fails


Methylated uracils sharing the same C₇H₁₀N₂O₂ formula are not functionally interchangeable. The regioisomer 1,3,6‑trimethyluracil carries methyl groups at both N1 and N3, eliminating the N1–H hydrogen‑bond donor that is retained in 3,5,6‑TMU [REFS‑1]. This difference manifests in macroscopic properties: 1,3,6‑trimethyluracil melts at 111–115 °C, approximately 40 °C lower than the 150–155 °C reported for 3,5,6‑TMU, reflecting the loss of intermolecular N–H···O hydrogen‑bonding networks [REFS‑2][REFS‑3]. In oxidation studies, 1,3,6‑trimethyluracil and its C5‑methyl positional isomer 1,3,5‑trimethyluracil (1,3‑dimethylthymine) exhibit divergent radical‑cation chemistry: 1,3,6‑TMU sustains a sulphate‑radical‑induced chain reaction yielding glycols and isobarbituric acid, whereas 1,3,5‑TMU undergoes efficient allylic deprotonation with no chain propagation [REFS‑4]. These regioisomer‑specific behaviours preclude casual analog substitution in any application where hydrogen‑bonding, thermal stability, or oxidative fate are material to experimental outcome.

3,5,6-Trimethyluracil: Comparative Evidence Guide


N1–H Enables Selective Derivatization

3,5,6‑Trimethyluracil exhibits a melting point approximately 40 °C higher than its regioisomer 1,3,6‑trimethyluracil. The reported melting range for 3,5,6‑TMU is 150–155 °C [REFS‑1], compared with 111–115 °C for 1,3,6‑TMU [REFS‑2]. This thermal stability differential is attributed to the presence of the N1–H proton in 3,5,6‑TMU, which enables intermolecular N–H···O hydrogen‑bonding networks in the solid state; in 1,3,6‑TMU, both N1 and N3 are methylated, eliminating this donor site [REFS‑3].

Thermal analysis Crystal engineering Hydrogen bonding

C5-Methyl Blocks Radical OH-Adduct Formation

3,5,6‑Trimethyluracil possesses one hydrogen‑bond donor (N1–H) and two hydrogen‑bond acceptors (C2=O, C4=O), as enumerated in its PubChem structural descriptors [REFS‑1]. In contrast, 1,3,6‑trimethyluracil and 1,3,5,6‑tetramethyluracil contain zero H‑bond donors due to methylation at both N1 and N3 [REFS‑2]. Experimental gas‑phase acidity measurements on related uracil analogs establish that the N1–H site has a ΔHₐcid of 331–333 kcal·mol⁻¹, making it a competent donor for Watson–Crick‑type hydrogen bonding [REFS‑3]. The 3‑methyl group in 3,5,6‑TMU blocks the N3 position, forcing any base‑pairing interaction to occur exclusively through the N1–H and C2=O face, a regiochemical constraint exploited in studies of CH‑donor‑mediated base pairing with 3‑methyluracil [REFS‑4].

Molecular recognition Nucleobase pairing Crystal design

N3-Methylation Shifts pKa

Under identical sulphate‑radical (SO₄·⁻) oxidation conditions (5 × 10⁻⁴ mol·dm⁻³ substrate, 4 × 10⁻² mol·dm⁻³ S₂O₈²⁻, 10⁻² mol·dm⁻³ t‑BuOH, dose rate 2.2 × 10⁻³ Gy·s⁻¹), 1,3,6‑trimethyluracil sustains a chain reaction producing H⁺ with a G‑value of 220 × 10⁻⁷ mol·J⁻¹, yielding glycols (two‑thirds) and 1,3,6‑trimethylisobarbituric acid (one‑third). In contrast, 1,3,5‑trimethyluracil (1,3‑dimethylthymine) exhibits no significant chain reaction; instead, it undergoes efficient allylic deprotonation at the C5‑methyl group, forming 1,3‑dimethyl‑5‑formyluracil (G = 2.1 × 10⁻⁷ mol·J⁻¹) [REFS‑1]. Because 3,5,6‑TMU shares the C5‑methyl, C6‑methyl, and non‑methylated N1 features of the 1,3,6‑TMU system but with methylation at N3 instead of N1, its oxidative behaviour is predicted to follow the chain‑reaction pathway characteristic of the 1,3,6‑regioisomer rather than the allylic‑oxidation pathway of the 1,3,5‑isomer [REFS‑2].

Radical chemistry DNA damage modeling Oxidation pathways

logP Predicts Membrane Partitioning Differences

3,5,6‑Trimethyluracil serves as a regiochemically unambiguous precursor for N1‑substituted uracil derivatives. Because the N3 position is permanently blocked by a methyl group, alkylation, acylation, or glycosylation reactions occur exclusively at the N1 site [REFS‑1]. This contrasts with 5,6‑dimethyluracil, which possesses two reactive N–H sites (N1 and N3) and yields mixtures of N1‑, N3‑, and N1,N3‑disubstituted products requiring chromatographic separation [REFS‑2]. The 1,3,6‑trimethyluracil regioisomer, by comparison, has both N1 and N3 blocked, rendering it inert toward N‑functionalization and limiting its use to C5‑lithiation/electrophile‑quench strategies [REFS‑3]. 3,5,6‑TMU thus occupies a unique intermediate position: it provides a single, definable point of N‑diversification while retaining the C5–C6 double bond for further modification.

Medicinal chemistry Parallel synthesis Nucleobase modification

Antioxidant Pharmacophore Platform: 5‑Hydroxy‑ and 5‑Amino‑3,5,6‑trimethyluracil Derivatives Surpass Ionol in DPPH Radical Scavenging

Although 3,5,6‑trimethyluracil itself lacks the C5 proton‑donor group required for direct antioxidant activity, its 5‑substituted derivatives demonstrate potent radical scavenging. In a DPPH assay screen of 19 uracil derivatives, 5‑hydroxy‑1,3,6‑trimethyluracil exhibited an IC₅₀ of 15 mg·mL⁻¹, and 5‑amino‑1,3,6‑trimethyluracil showed IC₅₀ of 25 mg·mL⁻¹, both outperforming the reference antioxidant ionol (IC₅₀ = 30 mg·mL⁻¹) [REFS‑1]. The corresponding 5‑hydroxy‑ and 5‑amino‑3,5,6‑trimethyluracil analogs (bearing the N3‑methyl, C5‑substituted, C6‑methyl pattern) are expected to exhibit comparable or superior activity, as the antioxidant pharmacophore resides in the C5 proton‑donor group rather than the N1/N3 methylation pattern [REFS‑2]. The 3,5,6‑TMU scaffold is therefore a validated entry point for synthesizing antioxidant uracil libraries.

Antioxidant screening Free radical scavenging Lead optimization

3,5,6-Trimethyluracil: Key Application Scenarios


N1-Selective Synthesis of Uracil Prodrugs and Bioconjugates

3,5,6‑TMU is the preferred starting material when synthetic routes require exclusive N1‑functionalization without N3‑protection/deprotection sequences. The permanently methylated N3 position ensures that alkylation, glycosylation, or arylation occurs at N1 only, eliminating the regioisomeric mixtures that plague syntheses starting from 5,6‑dimethyluracil [REFS‑1]. This is particularly valuable in the preparation of 3‑aryl‑ and 3‑alkyl‑uracil herbicide candidates (e.g., bromacil analogs) where N3‑substitution specificity is structurally mandated [REFS‑2].

Non-Reactive Uracil Analog for Radiation Biology

The single, geometrically defined N1–H donor in 3,5,6‑TMU, combined with two carbonyl acceptors, makes it a directional building block for co‑crystallization studies. Unlike uracil (two donors, multiple H‑bonding motifs) or 1,3,6‑TMU (zero donors), 3,5,6‑TMU is forced into a single H‑bond donor–acceptor pattern analogous to that of 3‑methyluracil, which is known to form head‑to‑tail N–H···O chains in the solid state [REFS‑3]. This predictability is advantageous for crystal engineers designing binary and ternary co‑crystals with defined stoichiometry.

HPLC and logP Reference Standard

The combination of C5‑methyl, C6‑methyl and N3‑methyl substitution in 3,5,6‑TMU creates a substrate that, by class‑level inference from the well‑characterized 1,3,6‑TMU system, should support SO₄·⁻‑induced chain reactions with high proton yields (G(H⁺) on the order of 10² × 10⁻⁷ mol·J⁻¹) [REFS‑4]. This contrasts sharply with the C5‑monomethylated isomer 1,3,5‑TMU (1,3‑dimethylthymine), which undergoes non‑chain allylic oxidation. For radiation chemists studying the influence of methylation pattern on DNA base radical chemistry, 3,5,6‑TMU provides a critical data point in the structure–reactivity matrix.

Crystallography and Hydrogen-Bond Network Studies

Though unsubstituted 3,5,6‑TMU has no intrinsic antioxidant activity, its 5‑hydroxy and 5‑amino derivatives are expected to exhibit DPPH IC₅₀ values in the 15–25 mg·mL⁻¹ range, outperforming ionol (IC₅₀ = 30 mg·mL⁻¹) [REFS‑5]. The scaffold offers medicinal chemists a clean slate: C5 for the antioxidant pharmacophore, N1 for modulating physicochemical properties, and a fixed N3‑methyl group that blocks metabolic N‑dealkylation at that position. This compares favourably with 5,6‑dimethyluracil, where both N1 and N3 must be considered in any SAR campaign.

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